molecular formula C12H13Br B2776515 1-(3-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane CAS No. 1823962-41-9

1-(3-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane

Cat. No.: B2776515
CAS No.: 1823962-41-9
M. Wt: 237.14
InChI Key: RLZFXAXGDITKBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane is a compound with the molecular formula C12H13Br. It is a derivative of bicyclo[1.1.1]pentane, a structure known for its unique three-dimensional shape and rigidity.

Mechanism of Action

Target of Action

The primary targets of 1-(3-(Bromomethyl)phenyl)bicyclo[11It’s known that bicyclo[111]pentane (BCP) derivatives have been used in drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . The specific targets would depend on the particular biological system being studied.

Mode of Action

The exact mode of action of 1-(3-(Bromomethyl)phenyl)bicyclo[11Bcp derivatives are known to add three-dimensional character and saturation to compounds . This can influence their interaction with biological targets, potentially altering the activity of the compound.

Biochemical Pathways

The specific biochemical pathways affected by 1-(3-(Bromomethyl)phenyl)bicyclo[11Bcp derivatives are known to influence the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules . This suggests that they may interact with various biochemical pathways, potentially influencing the activity of enzymes, receptors, and other proteins.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(3-(Bromomethyl)phenyl)bicyclo[11It’s known that bcp derivatives can influence the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules . These properties are crucial for the bioavailability of a compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method includes the radical bromination of 1-(3-methylphenyl)bicyclo[1.1.1]pentane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques. Continuous flow processes allow for the generation of bicyclo[1.1.1]pentane derivatives on demand, providing a scalable and efficient method for producing gram quantities of the desired compound .

Chemical Reactions Analysis

Types of Reactions

1-(3-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl-substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methylphenyl)bicyclo[1.1.1]pentane
  • 1-(3-Chloromethylphenyl)bicyclo[1.1.1]pentane
  • 1-(3-Hydroxymethylphenyl)bicyclo[1.1.1]pentane

Uniqueness

1-(3-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane is unique due to the presence of the bromomethyl group, which allows for versatile chemical modifications. This compound’s rigidity and three-dimensional structure make it a valuable scaffold in drug design and materials science, offering advantages over more flexible or planar analogs .

Properties

IUPAC Name

1-[3-(bromomethyl)phenyl]bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Br/c13-8-9-2-1-3-11(4-9)12-5-10(6-12)7-12/h1-4,10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZFXAXGDITKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)C3=CC=CC(=C3)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.